molecular formula C7H10ClNO B112843 2-(Aminomethyl)phenol hydrochloride CAS No. 61626-91-3

2-(Aminomethyl)phenol hydrochloride

Cat. No. B112843
CAS RN: 61626-91-3
M. Wt: 159.61 g/mol
InChI Key: RTKWXHAMMQCKLK-UHFFFAOYSA-N
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Description

2-(Aminomethyl)phenol hydrochloride is a transition metal-containing compound that has an oxidation potential of 1.5 volts . It is used as a catalyst in the oxidation of organic compounds and as a molybdenum cofactor in the enzyme sulfite oxidase, which catalyzes the conversion of sulfite to sulfate .


Synthesis Analysis

The synthesis of 2-(aminomethyl)phenol and its derivatives, the reactants for 2-substituted 1,3-benzoxazines, are synthesized by HCl hydrolysis from the typical benzoxazines . The phenol/aniline-based mono-oxazine benzoxazine, PH-a, and the bisphenol A/aniline-based bis-oxazine benzoxazine, BA-a, are used as examples to demonstrate the feasibility of this new approach .


Molecular Structure Analysis

The molecular formula of 2-(Aminomethyl)phenol hydrochloride is C7H10ClNO . The molecular weight is 159.613 Da .


Chemical Reactions Analysis

Phenols and phenolic ethers are significant scaffolds recurring both in nature and among approved small-molecule pharmaceuticals . This compound presents the first comprehensive compilation and analysis of the structures of U.S. FDA-approved molecules containing phenol or phenolic ether fragments .


Physical And Chemical Properties Analysis

The molecular weight of 2-(Aminomethyl)phenol hydrochloride is 123.15 g/mol . The molecular formula is C7H9NO .

Scientific Research Applications

Synthesis and Chemical Applications

A study by Deana et al. (1983) explored various ring-fused analogues of 2-(aminomethyl)phenol for their saluretic and diuretic effects, highlighting its potential use in medical chemistry. Specifically, 2-(aminomethyl)-4-chloro-1-naphthalenol hydrochloride and 7-(aminomethyl)-6-hydroxy-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene hydrochloride showed high activity in this regard Deana et al.. Cui et al. (2020) demonstrated the versatility of 2-(aminomethyl)phenol and its derivatives in synthesizing 2-substituted 1,3-benzoxazines, emphasizing its role in novel benzoxazine synthesis and the potential for further chemical applications Cui et al..

One-Pot Synthesis Method

Liu Han-wen (2010) developed a "One-pot" synthesis method for 2-(N-substituted aminomethyl)phenols, offering a green route for the preparation of this compound. This method was found to be more efficient compared to traditional step-by-step synthesis Liu Han-wen.

Saluretic and Diuretic Effects

A series of studies by Stokker et al. (1981, 1982) focused on the saluretic and diuretic effects of 2-(aminomethyl)phenols, observing how modifications in the chemical structure affect its biological activity. These findings suggest that 2-(aminomethyl)phenol derivatives could have potential therapeutic applications, though further research is needed to understand the full scope of their utility Stokker et al., 1981; Stokker et al., 1982.

Pharmaceutical Synthesis

Lee et al. (1984) synthesized a series of compounds related to 2-(aminomethyl)phenol and tested them for their diuretic activities. They identified ethyl [2,3-dichloro-4-[3-(aminomethyl)-4-hydroxybenzoyl]phenoxy]acetate as a highly potent diuretic, indicating the potential of 2-(aminomethyl)phenol derivatives in developing new therapeutic agents Lee et al..

Redox Properties and Electronic Structures

Gennarini et al. (2017) studied the redox properties and electronic structures of 2-(aminomethyl)phenol derivatives, particularly focusing on phenoxo- and hydroxo-bridged dicopper complexes. Their research provides insights into the influence of ligand topology on redox and spectroscopic properties, which can be crucial for designing new copper complexes with specific properties Gennarini et al..

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause an allergic skin reaction and is suspected of causing genetic defects. It is harmful if swallowed or if inhaled .

Future Directions

There are ongoing investigations into the use of 2-(Aminomethyl)phenol hydrochloride in clinical trials . It is also a natural product found in Fagopyrum esculentum and Reseda odorata .

properties

IUPAC Name

2-(aminomethyl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO.ClH/c8-5-6-3-1-2-4-7(6)9;/h1-4,9H,5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKWXHAMMQCKLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622123
Record name 2-(Aminomethyl)phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)phenol hydrochloride

CAS RN

142418-57-3, 61626-91-3
Record name 2-(Aminomethyl)phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(aminomethyl)phenol hydrochloride
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